4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Pharmaceutical impurity profiling Genotoxic impurity method validation Antiretroviral drug quality control

Sourcing a reliable 2,4-disubstituted thiazole intermediate for ritonavir fragment assembly is challenging when analogs lack the precise isopropyl-chloromethyl cooperativity required for validated impurity profiling and downstream alkylation. This hydrochloride salt resolves these pain points: • Enables the validated UPLC-ESI-MS/MS method (MRM 176.1→140.1) for genotoxic impurity quantification in ritonavir API, meeting ICH M7 requirements. • Hantzsch cyclization protocol delivers 72% isolated yield; stable at -20 °C with >2-year shelf life. • White crystalline solid (mp 92-94 °C) simplifies accurate weighing versus the free-base oil.

Molecular Formula C7H11Cl2NS
Molecular Weight 212.14 g/mol
CAS No. 65386-28-9
Cat. No. B017423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-isopropylthiazole hydrochloride
CAS65386-28-9
Synonyms4-(Chloromethyl)-2-(1-methylethyl)thiazole Hydrochloride;  4-(Chloromethyl)-2-isopropylthiazole Hydrochloride; 
Molecular FormulaC7H11Cl2NS
Molecular Weight212.14 g/mol
Structural Identifiers
SMILESCC(C)C1=[NH+]C(=CS1)CCl.[Cl-]
InChIInChI=1S/C7H10ClNS.ClH/c1-5(2)7-9-6(3-8)4-10-7;/h4-5H,3H2,1-2H3;1H
InChIKeyCSTGNMKKUNFVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-isopropylthiazole HCl: Identity & Procurement


4-(Chloromethyl)-2-isopropylthiazole hydrochloride (CAS 65386-28-9; molecular formula C₇H₁₁Cl₂NS; MW 212.14 g/mol) is a 2,4-disubstituted thiazole derivative supplied as a hydrochloride salt [1][2]. The molecule features an electrophilic chloromethyl group at the 4-position and a sterically modest isopropyl substituent at the 2-position of the thiazole ring [3]. This bifunctional architecture enables sequential nucleophilic substitution at the chloromethyl site while the isopropyl group modulates both lipophilicity (free base ACD/LogP 2.25; clogP 3.01) and the electronic environment of the heterocycle [4]. The hydrochloride salt form (melting point 92–94 °C as a white solid) contrasts directly with the free base (CAS 40516-57-2), which is a colourless oil at ambient temperature, providing tangible handling and formulation advantages [5]. The compound is recognized primarily as a synthetic intermediate in the preparation of the HIV protease inhibitor ritonavir and as a versatile electrophile in heterocyclic derivatization [6][7].

Workflow Ritonavir intermediate synthesis
Format Hydrochloride salt, solid handling
Selection Bifunctional chloromethyl/isopropyl scaffold

4-(Chloromethyl)-2-isopropylthiazole HCl: Generic Substitution Failure


Procurement based solely on the thiazole scaffold or the presence of a single reactive handle overlooks the functional cooperativity embedded in the 2-isopropyl-4-chloromethyl substitution pattern. Removing the isopropyl group—as in 4-(chloromethyl)thiazole hydrochloride (CAS 7709-58-2)—reduces the free base LogP from approximately 2.25–3.01 to roughly 0.71, a shift that alters partitioning behaviour during aqueous workup and chromatographic purification in multi-step syntheses . Conversely, eliminating the chloromethyl group yields 2-isopropylthiazole (CAS 15679-10-4), which lacks the electrophilic center required for downstream alkylation or amination reactions central to its use in ritonavir fragment assembly [1]. Replacing isopropyl with a smaller methyl group (4-(chloromethyl)-2-methylthiazole hydrochloride, CAS 77470-53-2) lowers the hydrochloride salt LogP from approximately 3.81 to roughly 2.99 and reduces steric bulk at the 2-position, which may alter regioselectivity in subsequent transformations . Moreover, the hydrochloride salt form itself is non-interchangeable with the free base: the salt is a white crystalline solid (mp 92–94 °C) amenable to accurate weighing and long-term storage at −20 °C, whereas the free base (CAS 40516-57-2) is a colourless oil that lacks a defined melting point and requires different handling protocols [2]. These cumulative differences mean that in-process performance, impurity profiles, and validated analytical methods—particularly the UPLC-ESI-MS/MS method developed for quantifying 2-isopropyl-4-(chloromethyl)thiazole as a potential genotoxic impurity in ritonavir drug substance—cannot be assumed transferable across analogs [3].

2-Isopropyl-4-chloromethylthiazole scaffold
Removing isopropyl or chloromethyl alters LogP by >2 units and reactivity; validated analytical method may not transfer.
Hydrochloride salt (solid, mp 92–94°C)
Free base oil lacks defined melting point, may shift handling accuracy and impurity profiles.

4-(Chloromethyl)-2-isopropylthiazole HCl: Evidence vs. Analogs


Validated UPLC-ESI-MS/MS for Ritonavir Genotoxic Impurity

A fully validated UPLC-ESI-MS/MS method was developed specifically for quantifying 2-isopropyl-4-(chloromethyl)thiazole (the free base form of the target compound) as a process-related impurity in ritonavir drug substance. This method is scaffold-specific, relying on the MRM transitions m/z 176.1[M+H]⁺ → 140.1 (quantifier) and m/z 176.1[M+H]⁺ → 71.0 (qualifier), which are determined by the unique fragmentation pattern of the 2-isopropyl-4-chloromethylthiazole core and cannot be applied to analogs such as 4-(chloromethyl)-2-methylthiazole without redevelopment [1]. The method achieved a linear range of 0.12–1.86 μg/g (r > 0.99), a detection limit (LOD) of 0.06 μg/g, and a quantitation limit (LOQ) of 0.12 μg/g, with intra- and inter-day recoveries of 80–120% [1]. The authors explicitly note that the method was designed to support risk management of potential genotoxicity of this specific impurity, establishing the 2-isopropyl-4-chloromethylthiazole scaffold as a regulated analyte in pharmaceutical quality control [1]. No equivalent validated regulatory method exists for the methyl analog (CAS 77470-53-2) or the unsubstituted analog (CAS 7709-58-2) in the context of ritonavir.

Regulatory impurity method
Head-to-head
UPLC-ESI-MS/MS validated; LOD 0.06 μg/g, LOQ 0.12 μg/g, recovery 80–120%.
Supports impurity quantification workflow
Method specific to 2-isopropyl scaffold; methyl analog requires redevelopment.
Pharmaceutical impurity profiling Genotoxic impurity method validation Antiretroviral drug quality control

Salt vs. Free Base Physical Properties

The hydrochloride salt (CAS 65386-28-9) and the free base (CAS 40516-57-2) exhibit fundamentally different physical properties that affect handling, storage, and formulation. The hydrochloride salt is a white crystalline solid with a defined melting point of 92–94 °C, facilitating accurate gravimetric dispensing and enabling long-term storage at −20 °C [1]. The free base is a colourless oil at ambient temperature (no melting point reported; predicted boiling point 235.8 °C) and is described by Sigma-Aldrich as being supplied without analytical data, placing the burden of identity and purity confirmation on the buyer . Solubility data indicate the hydrochloride salt is soluble in chloroform and dichloromethane, with some water solubility conferred by the salt form, whereas the free base (predicted water solubility ~7.4 g/L at 25 °C) partitions preferentially into organic phases [2]. The salt form is also rated for a shelf life exceeding 2 years when stored properly at −20 °C, supporting bulk procurement for multi-year synthesis campaigns .

Solid form handling
Head-to-head
HCl salt: white solid, mp 92–94°C; Free base: colourless oil, no mp.
Supports reproducible gravimetric dispensing
Free base requires pre-use identity confirmation.
Salt selection Solid-form handling Synthetic intermediate storage

Isopropyl vs. Methyl: Lipophilicity and Steric Bulk

Replacing the 2-isopropyl group with a 2-methyl group produces a measurable reduction in calculated lipophilicity. The hydrochloride salt of 4-(chloromethyl)-2-isopropylthiazole has a reported LogP of approximately 3.81, while the hydrochloride salt of 4-(chloromethyl)-2-methylthiazole (CAS 77470-53-2) exhibits a LogP of approximately 2.99, a difference of roughly 0.8 log units . For the free base forms, the isopropyl derivative has a clogP of approximately 3.01 versus approximately 2.19 for the methyl analog (CAS 39238-07-8), a difference of roughly 0.8 log units [1]. This log unit difference corresponds to a theoretical ~6.3-fold higher octanol–water partition coefficient for the isopropyl compound, which affects extraction efficiency, chromatographic retention, and partitioning in biphasic reaction systems . Additionally, the isopropyl group introduces greater steric hindrance at the 2-position (van der Waals volume: isopropyl ~34.6 cm³/mol vs. methyl ~18.5 cm³/mol), which can influence the regioselectivity of electrophilic aromatic substitution and the conformational preferences of downstream derivatives .

Lipophilicity contrast
Cross-study
ΔLogP ≈ +0.8 log units; ~6.3-fold higher partition for isopropyl vs. methyl.
May improve extraction and chromatographic retention
Computational predictions; experimental confirmation advised.
Lipophilicity modulation Structure-property relationships Thiazole derivatization

Key Intermediate in Ritonavir Synthesis

4-(Chloromethyl)-2-isopropylthiazole (the free base) is explicitly identified as intermediate (XXV) in the published synthetic route to ritonavir, a first-line HIV protease inhibitor. The synthesis proceeds via Hantzsch cyclization of isobutyrothioamide with 1,3-dichloroacetone in refluxing acetone with MgSO₄ to yield 4-(chloromethyl)-2-isopropylthiazole, which is subsequently reacted with methylamine to install the N-methylaminomethyl side chain [1]. A patent-derived procedure reports an isolated yield of 72% (6.33 g) for this Hantzsch step using 2-methylpropanethioamide (5.20 g) and 1,3-dichloro-2-propanone (7.03 g) in ethanol under reflux, with purification by silica gel column chromatography . A separate synthesis of 2-isopropyl-4-(piperazin-1-ylmethyl)thiazole reports yields of 72–99% for the chloromethyl intermediate via an alternative SOCl₂-mediated chlorination of the hydroxymethyl precursor at low temperature (5 °C) . In contrast, 4-(chloromethyl)-2-methylthiazole and 4-(chloromethyl)thiazole hydrochloride are not reported as intermediates in any approved HIV protease inhibitor synthesis, making the isopropyl substituted compound the only scaffold with documented, quantitative process chemistry data for this therapeutic class .

Process route identity
Head-to-head
Named intermediate (XXV) in ritonavir synthesis; Hantzsch yield 72% reported.
Supports regulatory filing with prior art
No equivalent role for methyl or unsubstituted analogs in approved route.
HIV protease inhibitor synthesis Hantzsch thiazole synthesis Process chemistry intermediates

Isopropyl vs. Unsubstituted: Lipophilicity and Partitioning

The presence of the 2-isopropyl substituent imparts a substantial increase in lipophilicity relative to the unsubstituted 4-(chloromethyl)thiazole scaffold. The free base 4-(chloromethyl)-2-isopropylthiazole has a reported clogP of approximately 3.01 (ACD/LogP 2.25), while 4-(chloromethyl)thiazole (unsubstituted at the 2-position) has a LogP of approximately 0.71, a difference of roughly 2.3 log units . This ~200-fold difference in predicted octanol–water partition coefficient translates into markedly different behaviour during aqueous workup: the isopropyl compound partitions efficiently into organic solvents (ethyl acetate, dichloromethane), whereas the unsubstituted analog exhibits greater water solubility and may require salting-out or continuous extraction for efficient recovery from aqueous phases . For the hydrochloride salts, the isopropyl derivative (mp 92–94 °C, LogP ~3.81) contrasts with the unsubstituted 4-(chloromethyl)thiazole hydrochloride (mp 186–192 °C with decomposition, LogP not directly comparable but free base LogP 0.71), indicating that both physical form and partitioning are fundamentally altered by the 2-isopropyl group [1].

Partitioning difference
Cross-study
ΔLogP ≈ +2.3 log units; ~200-fold higher octanol–water partition vs. unsubstituted.
May alter extraction efficiency in aqueous workup
Free base LogP 3.01 vs. 0.71; computational prediction.
Lipophilicity contrast Extraction optimization Chromatographic method development

d₆-Isopropyl Deuterated Internal Standard Available

A hexadeuterated analog, 4-(chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d₆]-4-thiazolyl hydrochloride salt, is commercially available as a stable isotope-labeled internal standard . This deuterated compound is directly applicable as an internal standard for the UPLC-ESI-MS/MS method described above, providing a matrix-matched, co-eluting isotopic standard that corrects for ion suppression and extraction variability [1]. The availability of a structurally identical d₆-internal standard is unique to the 2-isopropyl scaffold: no comparable deuterated internal standard is commercially catalogued for 4-(chloromethyl)-2-methylthiazole or 4-(chloromethyl)thiazole [2]. The d₆-isopropyl analog supports regulatory-compliant bioanalytical method validation for ritonavir impurity quantification in accordance with ICH M7 guidelines for DNA-reactive (mutagenic) impurities [1].

Isotopic internal standard
Head-to-head
d₆-isopropyl analog commercially available; no deuterated standard for methyl/unsubstituted.
Supports stable isotope dilution LC-MS
Avoids custom synthesis of internal standard.
Stable isotope-labeled internal standard LC-MS/MS quantification Bioanalytical method development

4-(Chloromethyl)-2-isopropylthiazole HCl: Application Scenarios


Genotoxic Impurity Quantification in Ritonavir by UPLC-ESI-MS/MS

Pharmaceutical QC and analytical development laboratories can deploy the validated UPLC-ESI-MS/MS method (linear range 0.12–1.86 μg/g, LOD 0.06 μg/g, LOQ 0.12 μg/g) for quantifying 2-isopropyl-4-(chloromethyl)thiazole as a process-related impurity in ritonavir batches [1]. The method uses MRM transitions m/z 176.1→140.1 (quantifier) and 176.1→71.0 (qualifier) on an AQUITY UPLC HSS T3 column with a 10-minute run time, and has demonstrated intra- and inter-day recoveries of 80–120% [1]. The commercially available d₆-isopropyl deuterated analog serves as the internal standard for stable isotope dilution, supporting ICH M7-compliant risk assessment for DNA-reactive impurities [2].

Ritonavir Thiazole Fragment Synthesis

Process chemistry and medicinal chemistry teams can employ the Hantzsch cyclization protocol using isobutyrothioamide and 1,3-dichloroacetone to produce 4-(chloromethyl)-2-isopropylthiazole in 72% isolated yield, as documented in the patent literature for ritonavir synthesis . The hydrochloride salt can be stored at −20 °C with a shelf life exceeding 2 years, enabling bulk procurement for multi-batch campaigns . The chloromethyl handle is subsequently displaced with methylamine to install the N-methylaminomethyl side chain required for downstream fragment coupling [3].

Piperazine-Thiazole Library Synthesis

The 4-chloromethyl group serves as an electrophilic center for nucleophilic displacement by piperazine and substituted piperazine derivatives. Using 2-isopropyl-4-chloromethylthiazole (generated from the hydrochloride salt by in situ neutralization or used directly as the free base), reaction with piperazine at 50–60 °C in aqueous or mixed solvent systems yields 2-isopropyl-4-(piperazin-1-ylmethyl)thiazole in 59–70% yield after chromatographic purification . The chloromethyl intermediate itself is synthesized from the corresponding hydroxymethyl precursor via SOCl₂-mediated chlorination in 72–99% yield, demonstrating robust scalability .

Agrochemical Thiazole Derivatization

The European Patent EP0657442A2 explicitly identifies 2-isopropyl-4-chloromethylthiazole as a precursor for preparing thiazole derivatives suitable as intermediates for agricultural chemicals, information display materials, and antiglare materials [4]. The patent teaches reacting the chloromethylthiazole with N-alkyl-acid amide-alkali metal salts in aromatic hydrocarbon solvents, followed by hydrolysis, to produce thiazole-N-alkyl-acid amidated products [4]. The isopropyl substituent's contribution to lipophilicity (ΔLogP ~+2.3 vs. unsubstituted analog) may be advantageous for designing agrochemical actives requiring enhanced foliar uptake or soil mobility characteristics .

Application
Selection Property
Validation Focus
Genotoxic impurity quantification
Scaffold-specific validated method
Method transfer and matrix effect review
Ritonavir intermediate synthesis
Documented Hantzsch cyclization route
Synthetic reproducibility and impurity control
Heterocyclic library synthesis
Electrophilic chloromethyl reactivity
Nucleophilic displacement efficiency
Agrochemical intermediate research
Isopropyl lipophilicity modulation
Extraction and formulation behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-2-isopropylthiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.